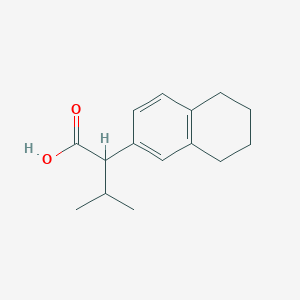![molecular formula C19H14F3N3O2S B253953 2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B253953.png)
2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 is a potent inhibitor of the transcription factor NF-κB, which plays a critical role in regulating the immune response, inflammation, and cell survival. In
Wirkmechanismus
2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. NF-κB is normally sequestered in the cytoplasm by IκBα, which prevents its translocation to the nucleus and activation of its target genes. Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate its target genes. This compound inhibits the phosphorylation and degradation of IκBα, thereby preventing the activation of NF-κB and its downstream targets.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and anti-tumor effects in various preclinical models. This compound has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the growth and survival of cancer cells. This compound has also been shown to have antiviral effects against influenza virus and hepatitis B virus.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments, including its high potency and selectivity for NF-κB inhibition. This compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has some limitations, including its relatively low solubility in aqueous solutions, which can limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and selectivity for NF-κB inhibition. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, inflammatory diseases, and viral infections. Finally, the elucidation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of this compound could lead to the development of novel therapeutic strategies for these diseases.
Synthesemethoden
The synthesis of 2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide involves a series of chemical reactions that result in the formation of the final product. The initial step involves the reaction of 2-aminopyrimidine with trifluoroacetic anhydride to form 2-trifluoroacetylaminopyrimidine. This intermediate is then reacted with 4-chlorothiophenol to form 2-(4-chlorothiophenylthio)acetamide. The final step involves the reaction of 2-(4-chlorothiophenylthio)acetamide with 2-trifluoromethylbenzoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and viral infections. NF-κB plays a critical role in regulating the immune response and inflammation, and its dysregulation has been implicated in the pathogenesis of various diseases. This compound has been shown to inhibit the activation of NF-κB and its downstream targets, resulting in the suppression of inflammation and cell survival.
Eigenschaften
Molekularformel |
C19H14F3N3O2S |
|---|---|
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H14F3N3O2S/c20-19(21,22)13-8-4-5-9-14(13)23-17(27)11-28-18-24-15(10-16(26)25-18)12-6-2-1-3-7-12/h1-10H,11H2,(H,23,27)(H,24,25,26) |
InChI-Schlüssel |
YIKXLTULCYLJPO-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-ethyl-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253870.png)
![5-Oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B253871.png)
![Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate](/img/structure/B253874.png)

![[(4,6,8-Trimethyl-2-quinolinyl)sulfanyl]acetic acid](/img/structure/B253884.png)
![2-[(4-methyl-2-quinolinyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B253886.png)
![6-(4-chlorophenyl)-2-[2-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B253890.png)
![4-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid](/img/structure/B253891.png)
![1-[5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B253892.png)
![4-(4-Methylphenyl)-2-(methylthio)-6-[(2-morpholin-4-ylethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B253894.png)

![4-(4-Chlorophenyl)-6-{[2-(dimethylamino)ethyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253898.png)

![4-[(dimethylamino)sulfonyl]-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253901.png)